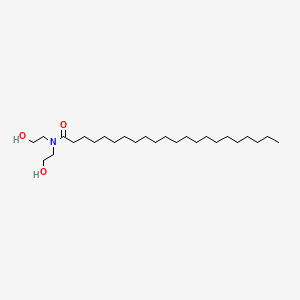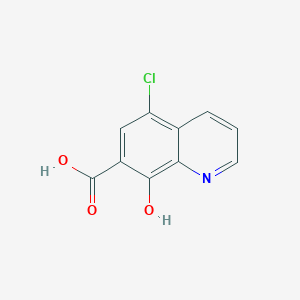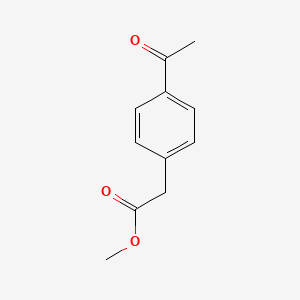
Methyl 2-(4-acetylphenyl)acetate
描述
Methyl 2-(4-acetylphenyl)acetate is an organic compound with the molecular formula C11H12O3. It is a derivative of phenylacetic acid and is characterized by the presence of an acetyl group attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-acetylphenyl)acetate typically involves the acyl-alkylation of arynes. One common method includes the reaction of methyl acetoacetate with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in the presence of cesium fluoride as a base. The reaction is carried out in an anhydrous acetonitrile solvent under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions: Methyl 2-(4-acetylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of 4-acetylbenzoic acid.
Reduction: Formation of 4-(hydroxyethyl)phenyl acetate.
Substitution: Formation of various substituted phenyl acetates depending on the reagent used.
科学研究应用
Methyl 2-(4-acetylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of methyl 2-(4-acetylphenyl)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
- Methyl 2-(2-acetylphenyl)acetate
- Methyl 2-(4-methoxyphenyl)acetate
- Methyl 2-(4-methylphenyl)acetate
Comparison: Methyl 2-(4-acetylphenyl)acetate is unique due to the presence of the acetyl group at the para position of the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, as well as distinct chemical reactivity and biological effects .
属性
IUPAC Name |
methyl 2-(4-acetylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)10-5-3-9(4-6-10)7-11(13)14-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSYDGVIWZCWSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574457 | |
| Record name | Methyl (4-acetylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20051-06-3 | |
| Record name | Methyl (4-acetylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


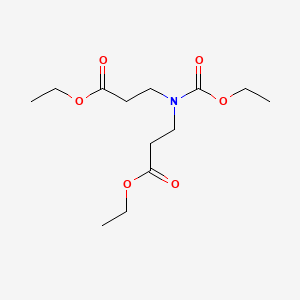

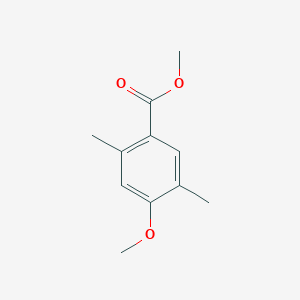

![5-methyl-2-(4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1628133.png)

![1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1628138.png)
![1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride](/img/structure/B1628140.png)

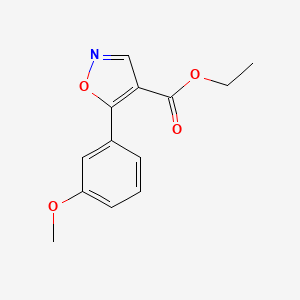
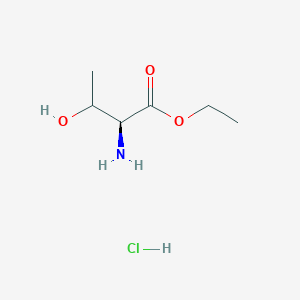
![9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione](/img/structure/B1628144.png)
